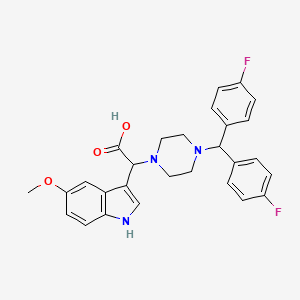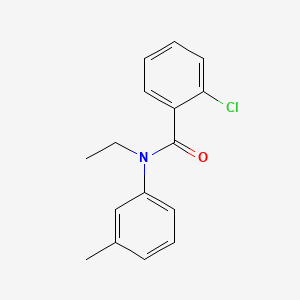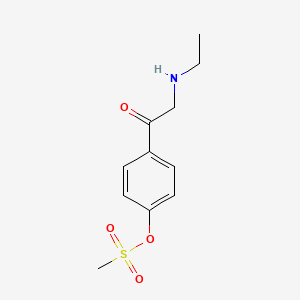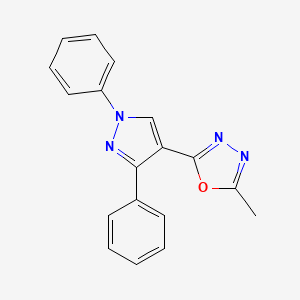
5,12-Dimethylrubicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dimethylrubicene is a chemical compound with the molecular formula C28H18 It is an aromatic hydrocarbon that contains multiple aromatic rings, making it a polycyclic aromatic hydrocarbon (PAH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dimethylrubicene typically involves the cyclization of precursor compounds under specific reaction conditions. One common method is the cyclodehydrogenation of suitable precursors, such as 1,2,3,4-tetraphenylbutane, in the presence of a catalyst like palladium on carbon (Pd/C) and a hydrogen source. The reaction is carried out under high temperatures to facilitate the formation of the aromatic rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dimethylrubicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced forms of this compound.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
5,12-Dimethylrubicene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 5,12-Dimethylrubicene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and proteins, modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rubicene: A parent compound of 5,12-Dimethylrubicene, differing by the absence of methyl groups.
Pentacene: Another polycyclic aromatic hydrocarbon with similar structural properties but different electronic characteristics.
Anthracene: A simpler PAH with three fused benzene rings, used as a reference compound in PAH studies.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The presence of methyl groups at positions 5 and 12 can influence the compound’s stability, solubility, and interactions with other molecules, making it distinct from other PAHs.
Propriétés
Numéro CAS |
922185-00-0 |
|---|---|
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
5,12-dimethylrubicene |
InChI |
InChI=1S/C28H18/c1-15-9-11-19-23(13-15)17-5-3-7-21-25(17)27(19)22-8-4-6-18-24-14-16(2)10-12-20(24)28(21)26(18)22/h3-14H,1-2H3 |
Clé InChI |
QWLHFKITENOALK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C4C=CC=C5C4=C(C6=C5C=C(C=C6)C)C7=CC=CC2=C73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)
![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)



![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)
![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
